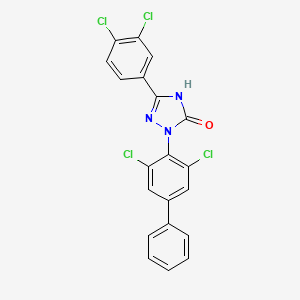
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of dichlorobiphenyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Biphenyl and Phenyl Intermediates: The initial step involves the preparation of 3,5-dichlorobiphenyl and 3,4-dichlorophenyl intermediates through halogenation reactions.
Cyclization Reaction: The intermediates are then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Final Assembly: The final step involves coupling the triazole ring with the dichlorobiphenyl and dichlorophenyl groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Dichlorobiphenyl Compounds: Compounds with dichlorobiphenyl groups but different functional groups.
Uniqueness
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of dichlorobiphenyl and dichlorophenyl groups with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
1000577-53-6 |
|---|---|
Fórmula molecular |
C20H11Cl4N3O |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-2-(2,6-dichloro-4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H11Cl4N3O/c21-14-7-6-12(8-15(14)22)19-25-20(28)27(26-19)18-16(23)9-13(10-17(18)24)11-4-2-1-3-5-11/h1-10H,(H,25,26,28) |
Clave InChI |
MSZYPFBIDACSTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N3C(=O)NC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
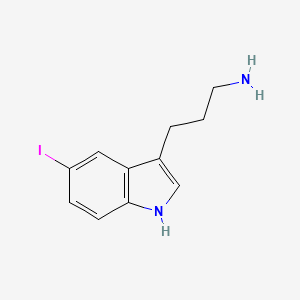
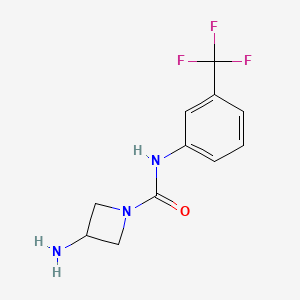
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
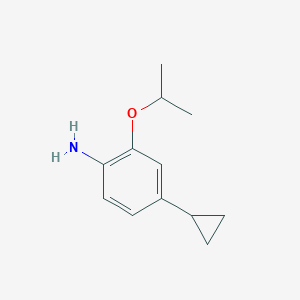
![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
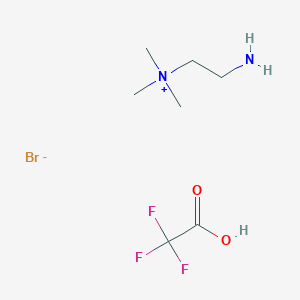
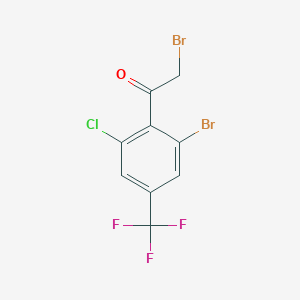
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
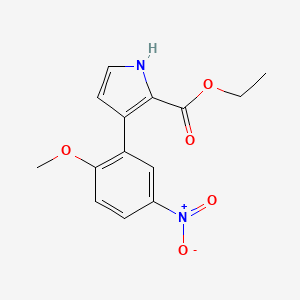
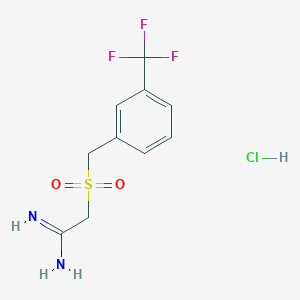
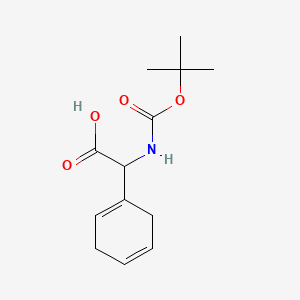
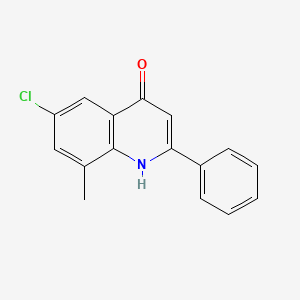
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
